氮杂环十二烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

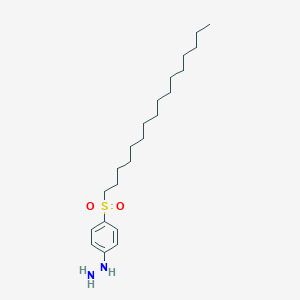

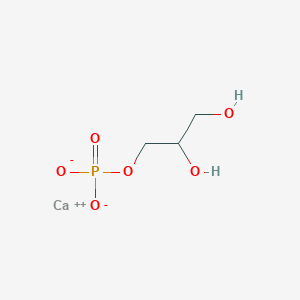

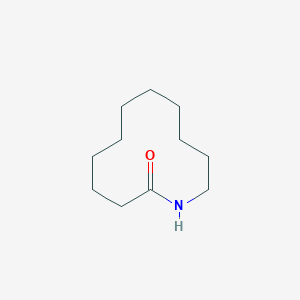

Azacyclododecan-2-one is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Azacyclododecan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azacyclododecan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结构分析

氮杂环十二烷盐酸盐和氢溴酸盐的晶体结构已得到研究,为 12 元环的构象提供了见解。这项研究有助于我们理解化学中的分子结构 (Dunitz 和 Weber,1964).

医学研究

氮杂环十二烷衍生物,特别是 90Yttrium-1,4,7,10-四氮杂环十二烷 N,N',N",N-‴-四乙酸 (90Y-DOTA)-Tyr3-奥曲肽 (TOC),已探索其在治疗晚期髓样甲状腺癌中的疗效,展示了这些化合物在靶向癌症治疗中的潜力 (Iten 等人,2007).

DNA 甲基化研究

5-氮杂胞苷和 5-氮杂-2'-脱氧胞苷,与氮杂环十二烷-2-酮有关,用于了解 DNA 甲基化机制,并对癌症治疗有影响,突出了氮杂环十二烷衍生物在分子生物学和肿瘤学中的相关性 (Christman,2002).

药物增强剂

源自氮杂环十二烷-2-酮的 1-十二烷基氮杂环庚烷-2-酮 (Azone) 等化合物已知可以增强药物的皮肤渗透性,展示了它们在改善药物递送系统中的潜力 (Katsu 等人,1989).

细胞转化研究

5-氮杂胞苷,与氮杂环十二烷-2-酮有关,已被发现可以诱导成纤维细胞转化为成肌细胞,为细胞分化和再生医学中的潜在应用提供了有价值的见解 (Constantinides 等人,1977).

化学合成

氮杂大环内酯的合成,例如 9-丙基-10-氮杂环十二烷-12-内酯,是有机化学中的一个兴趣领域,有助于开发具有潜在应用于各个领域的新分子 (King 等人,1996).

安全和危害

作用机制

Target of Action

Azacyclododecan-2-one is a complex organic compound

Biochemical Pathways

It belongs to the class of organic compounds known as macrolactams . These are cyclic amides of amino carboxylic acids, having a 1-azacycloalkan-2-one structure . .

Pharmacokinetics

Some physicochemical properties have been reported . The compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is reported to be around 2.33 , which can influence its distribution and bioavailability.

属性

IUPAC Name |

azacyclododecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-11/h1-10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNNDGVVMCZKEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCNC(=O)CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25747-65-3 |

Source

|

| Record name | Azacyclododecan-2-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70501418 |

Source

|

| Record name | 1-Azacyclododecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-71-7 |

Source

|

| Record name | 1-Azacyclododecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the predominant conformational isomers of Azacyclododecan-2-one in solution, and how do they interconvert?

A: The research using 1H and 13C NMR spectroscopy reveals that Azacyclododecan-2-one exists solely as the trans isomer in solution []. Furthermore, at low temperatures, two distinct trans conformers are observed in equilibrium. These conformers interconvert through a process with a free energy of activation (ΔG) of approximately 35 kJ mol-1, as evidenced by the coalescence temperature of ~ -87°C observed in both 1H and 13C NMR spectra [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。